
2,5-dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate, Mixture of diastereomers, is a chemical compound with the molecular formula C10H17NO4. This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other. It is used as a building block in various chemical syntheses and has applications in medicinal chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrolidine with diethyl oxalate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2,5-dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process in an industrial setup often involves advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, often under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the structure of the compound it is being used to synthesize.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrolidine: A related compound used as a building block in organic synthesis.
2,5-Dimethylpyrrolidine-3-carboxylate: Another derivative with similar applications in medicinal chemistry.
Uniqueness
2,5-Dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate is unique due to its specific structure and the presence of two carboxylate groups, which provide distinct reactivity and functionality compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specialized molecules and in research applications where specific chemical properties are required.
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
dimethyl 2,5-dimethylpyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C10H17NO4/c1-9(7(12)14-3)5-6-10(2,11-9)8(13)15-4/h11H,5-6H2,1-4H3 |
InChI Key |
ANPXULRHRXWEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N1)(C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


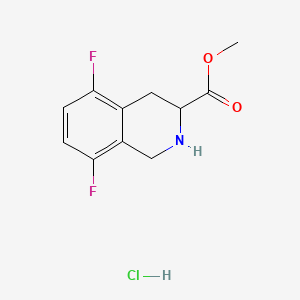
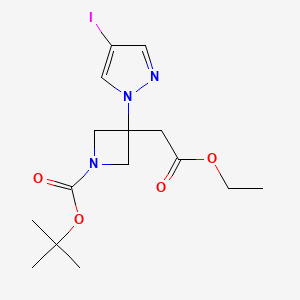
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
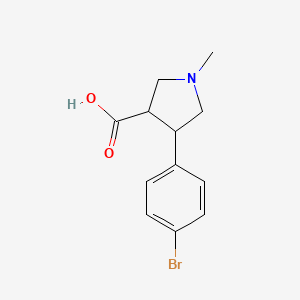
![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)
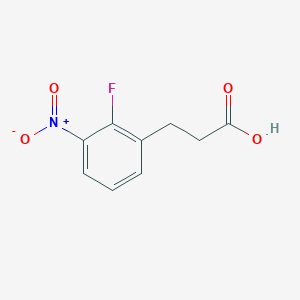
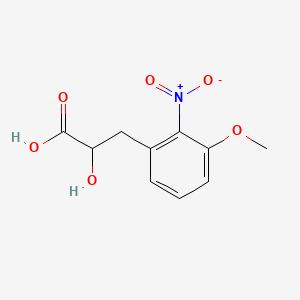
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)

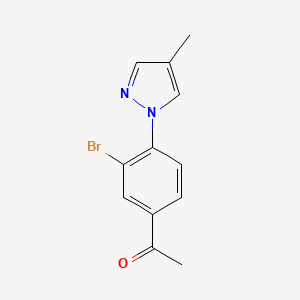
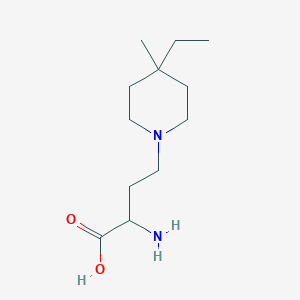

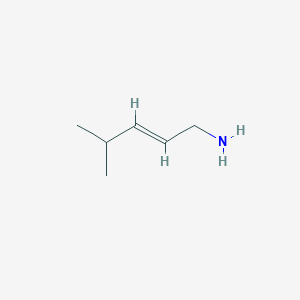
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)
